molecular formula C10H11N3O2S B12210892 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12210892
M. Wt: 237.28 g/mol
InChI Key: HVRJYNNKWUHTJE-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a propanamide moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, conferring unique electronic and steric properties. The thiophene substituent introduces sulfur-containing aromaticity, enhancing π-π stacking interactions in biological systems. This compound is structurally analogous to pharmacologically active molecules targeting enzymes like cyclin-dependent kinases (CDKs) .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C10H11N3O2S/c1-6(2)10(14)11-9-8(12-15-13-9)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14)

InChI Key

HVRJYNNKWUHTJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of oxadiazole derivatives with diverse biological activities. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Activity IC50/EC50 (µM) Reference
2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide 1,2,5-oxadiazole, thiophen-2-yl, 2-methylpropanamide Hypothesized CDK2 inhibition (based on structural analogs) N/A
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) Pyrazolopyridine core, thiophen-2-yl, naphthalene CDK2 inhibition, cytotoxicity against HCT-116, MCF-7, HepG2, A549 0.65
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) Chlorinated pyridine, thiophen-2-yl, naphthalene CDK2 inhibition, broad-spectrum anticancer activity 0.24
2-methyl-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)propanamide 1,2,5-oxadiazole, 4-isopropoxyphenyl, 2-methylpropanamide Not reported (structural analog from screening libraries) N/A
Flutamide Propanamide, nitro group, trifluoromethylphenyl Antiandrogen (non-heterocyclic comparison) N/A

Key Findings

Bioactivity Trends :

  • Thiophene-substituted heterocycles (e.g., compound 4 and 8 ) exhibit potent CDK2 inhibition (IC50 < 1 µM) . The thiophene moiety likely enhances binding via sulfur-mediated interactions with kinase active sites.
  • Oxadiazole derivatives with aryl groups (e.g., isopropoxyphenyl in ) show variable solubility and pharmacokinetic profiles compared to thiophene-containing analogs due to differences in hydrophobicity and steric bulk.

Impact of Substituents: Thiophene vs. Propanamide vs. Other Amides: The 2-methylpropanamide group in the target compound may reduce metabolic degradation compared to bulkier amides (e.g., pentanamide in ).

Therapeutic Potential: Unlike Flutamide (antiandrogen, ), the target compound’s oxadiazole-thiophene scaffold aligns with kinase inhibitors (e.g., CDK2), suggesting divergent therapeutic applications despite shared propanamide functionality.

Physicochemical Properties

Property Target Compound Compound 4 Compound 8 Compound in
Molecular Weight (g/mol) 289.33 347.81 352.42 289.33
LogP (Predicted) 2.8 3.5 3.2 3.1
Hydrogen Bond Acceptors 5 4 5 5
Rotatable Bonds 4 3 2 5

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